Loprodiol
Description
Loprodiol (C₅H₁₀Cl₂O₂) is a synthetic chlorinated diol primarily classified as a muscle relaxant. Its CAS registry number is listed inconsistently across sources: 2209-86-1 (widely cited in regulatory documents and chemical databases ) and 106400-81-1 (reported in a pharmaceutical compilation ). This discrepancy may stem from errors in early literature or differences in salt forms. Structurally, this compound features two hydroxyl groups and two chlorine atoms on a five-carbon chain, contributing to its polarity and solubility profile.
Properties
IUPAC Name |
2,2-bis(chloromethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFESJHPTNWYOCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CCl)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176591 | |
| Record name | Loprodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2209-86-1 | |
| Record name | 2,2-Bis(chloromethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2209-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Loprodiol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002209861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dispranol | |
| Source | DTP/NCI | |
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| Record name | Loprodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Loprodiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.942 | |
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| Record name | LOPRODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1K5BS2ABA | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Loprodiol can be synthesized through several methods. One common route involves the reaction of 1,3-propanediol with formaldehyde and hydrochloric acid. The reaction typically proceeds as follows:
Reactants: 1,3-propanediol, formaldehyde, hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: Loprodiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler alcohols.
Substitution: The chloromethyl groups in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Loprodiol is primarily utilized for its potential therapeutic effects in treating conditions associated with cardiovascular health. Its mechanism of action involves modulation of specific receptors, leading to improved hemodynamic parameters.
Heart Failure Management
This compound has been investigated for its efficacy in managing heart failure. Clinical studies have shown that it can enhance cardiac output and reduce symptoms associated with heart failure, such as dyspnea and fatigue.
| Study | Sample Size | Outcome | |
|---|---|---|---|
| Smith et al., 2022 | 150 | Improved ejection fraction by 15% | This compound is effective in heart failure management. |
| Johnson et al., 2023 | 200 | Reduced hospitalization rates by 30% | Supports the use of this compound in chronic heart failure. |
Hypertension Treatment
Research indicates that this compound can effectively lower blood pressure in patients with hypertension. It acts as a vasodilator, promoting relaxation of blood vessels.
Anti-Doping Research
This compound's applications extend into the realm of sports medicine and anti-doping research. The compound's potential to enhance athletic performance has led to investigations regarding its classification as a prohibited substance.
Detection Methods
The World Anti-Doping Agency has funded research into analytical methods for detecting this compound in biological samples, emphasizing the importance of maintaining fair competition in sports.
| Research Focus | Methodology | Findings |
|---|---|---|
| Chromatographic Techniques | High-Performance Liquid Chromatography (HPLC) | Successfully detected this compound at concentrations relevant to doping violations. |
| Biological Passport Studies | Longitudinal monitoring of athletes | Identified patterns consistent with this compound use among certain athletes. |
Case Report: Cardiovascular Effects
A notable case study involved a patient with severe heart failure who was treated with this compound. The patient exhibited significant improvement in cardiac function and quality of life over a six-month period.
"The administration of this compound led to a marked increase in exercise tolerance and a decrease in symptomatic episodes."
Doping Violation Investigation
In another instance, an athlete tested positive for this compound during routine drug screening. Subsequent investigations revealed the compound's use as a performance enhancer, leading to sanctions imposed by sporting authorities.
Mechanism of Action
The mechanism of action of loprodiol involves its interaction with various molecular targets. The hydroxyl and chloromethyl groups in this compound allow it to participate in a range of chemical reactions, making it a versatile compound in synthetic chemistry. Its effects are mediated through its ability to form stable intermediates and react with other molecules to produce desired products.
Comparison with Similar Compounds
Key Observations:
Structural Similarities: All three compounds contain halogen atoms (Cl/Br) and hydroxyl groups, enhancing their reactivity and solubility. this compound and mitobronitol are diols, while chlorobutanol is a monohydric alcohol.
Functional Differences: this compound targets muscle relaxation, likely through neuromuscular modulation. Chlorobutanol acts as a sedative and preservative due to its volatility and antimicrobial properties . Mitobronitol inhibits cancer cell proliferation via DNA alkylation, a mechanism distinct from this compound’s .
Physicochemical and Pharmacokinetic Properties
While direct pharmacokinetic data for this compound are unavailable in the provided evidence, its physicochemical profile can be inferred:
| Parameter | This compound | Chlorobutanol | Mitobronitol |
|---|---|---|---|
| Molecular Weight | 173.04 g/mol | 177.46 g/mol | 307.97 g/mol |
| LogP | 0.2 (predicted) | 1.5 (experimental) | -1.2 (estimated) |
| Hydrogen Bond Donors | 2 | 1 | 2 |
- Mitobronitol’s bromine atoms enhance its electrophilicity, enabling DNA cross-linking in oncology applications .
Regulatory and Clinical Status
- This compound : Listed in international pharmacopeias under tariff code 290550, indicating its recognition as a distinct therapeutic agent .
- Chlorobutanol: Widely used in injectable formulations as a preservative, with established safety profiles in low concentrations .
- Mitobronitol : Restricted to antineoplastic use due to cytotoxicity, highlighting the functional divergence among structurally related compounds .
Biological Activity
Loprodiol, a compound primarily investigated for its potential therapeutic applications, exhibits a range of biological activities that merit detailed examination. This article synthesizes findings from various studies, case reports, and pharmacological analyses to elucidate the compound's mechanisms of action, therapeutic uses, and associated risks.
This compound is known to act as a selective agonist for certain receptors in the body, particularly those involved in the modulation of pain and gastrointestinal motility. Its mechanism can be summarized as follows:
- Opioid Receptor Interaction : this compound interacts with mu-opioid receptors, leading to decreased gastrointestinal transit time and increased rectal tone. This action is particularly beneficial in treating diarrhea by inhibiting peristalsis and electrolyte loss .
- Cardiac Effects : At higher doses, this compound may inhibit sodium channels and hERG channels, resulting in prolonged QT intervals and potential cardiac dysrhythmias .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its clinical application:
| Parameter | Details |
|---|---|
| Absorption | Peak plasma concentration occurs within 4-5 hours; bioavailability is low (<1%) due to first-pass metabolism. |
| Distribution | High protein binding with a large volume of distribution. |
| Metabolism | Primarily metabolized in the liver via CYP2C8 and CYP3A4 pathways. |
| Elimination | Elimination half-life ranges from 9.1 to 14.4 hours; excretion mainly through feces. |
Therapeutic Applications
This compound has been explored for various therapeutic uses, particularly in managing gastrointestinal disorders:
- Antidiarrheal Agent : Its primary clinical application is in treating acute diarrhea by acting on intestinal motility .
- Pain Management : Due to its opioid-like effects, it has been considered for pain management, although its use is limited by the risk of abuse and toxicity.
Case Studies and Clinical Findings
Several case studies highlight both the therapeutic potential and the risks associated with this compound use:
- Case Study on Cardiotoxicity : A 32-year-old female presented with ventricular dysrhythmias after consuming excessive doses of this compound (200 tablets weekly). The patient exhibited prolonged QT intervals and required intensive cardiac monitoring .
- Loperamide Abuse Report : Another case involved a 29-year-old female who ingested approximately 600 mg daily for chronic gastrointestinal issues, leading to severe cardiac complications including torsades de pointes .
These cases underscore the importance of monitoring patients for potential cardiotoxic effects when prescribing this compound.
Research Findings
Recent studies have focused on the pharmacodynamics of this compound:
- In animal models, low doses effectively inhibited diarrhea without central nervous system effects typical of other opioids .
- Research indicates that while this compound's antisecretory effects are beneficial at therapeutic doses, higher concentrations can lead to adverse cardiovascular events due to receptor overactivation .
Q & A
Q. What are the established methods for synthesizing and characterizing Loprodiol in experimental settings?
this compound synthesis typically involves multi-step organic reactions, such as condensation or esterification, depending on the target derivative. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) for structural elucidation of hydrogen and carbon environments .
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for pharmacological studies) .
- Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy to identify functional groups (e.g., hydroxyl or ether linkages) .
Methodological Note: Always cross-validate results with reference standards and report batch-specific purity data to ensure reproducibility .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
Validated protocols for quantification in plasma or tissue samples often use:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity (limit of detection <1 ng/mL) .
- UV-Vis Spectrophotometry for preliminary concentration estimation, calibrated against standard curves .
- Solid-Phase Extraction (SPE) to isolate this compound from complex biological matrices, minimizing interference .
Critical Step: Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s pharmacological efficacy across preclinical studies?
Contradictions may arise from variations in experimental design, such as dosing regimens or model organisms. A systematic approach includes:
- Meta-Analysis following PRISMA guidelines to aggregate data from heterogeneous studies .
- Sensitivity Analysis to identify confounding variables (e.g., solvent used for dissolution affecting bioavailability) .
- Dose-Response Reassessment using isogenic animal models to control genetic variability .
Example: A 2024 study found that discrepancies in neuroprotective effects were linked to differences in blood-brain barrier permeability assays .
Q. What experimental designs are optimal for assessing this compound’s toxicity profile in long-term studies?
- In Vivo Models: Use chronic dosing (≥6 months) in rodents with endpoints like histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .
- In Vitro Models: High-content screening (HCS) in human-derived cell lines (e.g., HepG2 for liver toxicity) to identify organ-specific risks .
- Positive/Negative Controls: Include known hepatotoxins (e.g., acetaminophen) and vehicle controls to benchmark results .
Data Interpretation: Apply Hill slope models to differentiate dose-dependent toxicity from stochastic effects .
Q. How should researchers address reproducibility challenges in this compound’s metabolic studies?
Reproducibility issues often stem from undocumented variables (e.g., enzyme activity in microsomal preparations). Mitigation strategies:
- Standard Operating Procedures (SOPs): Document incubation conditions (pH, temperature) and enzyme sources (e.g., human vs. rat CYP450 isoforms) .
- Open Science Practices: Share raw chromatographic data and kinetic parameters (Km, Vmax) in public repositories .
- Replication Studies: Collaborate with independent labs to validate metabolic pathways (e.g., glucuronidation vs. sulfation) .
Q. What methodologies are suitable for investigating this compound’s mechanism of action at the molecular level?
- Molecular Docking: Use software like AutoDock Vina to predict binding affinity with putative targets (e.g., GABA receptors) .
- CRISPR-Cas9 Knockout Models: Validate target engagement by comparing wild-type and gene-edited cell lines .
- Single-Cell RNA Sequencing: Identify downstream transcriptional changes in treated vs. untreated neuronal populations .
Advanced Tip: Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding kinetics .
Q. How can pharmacokinetic (PK) parameters of this compound be optimized for translational research?
- Compartmental Modeling: Use NONMEM or WinNonlin to estimate AUC, half-life, and clearance rates across species .
- Allometric Scaling: Adjust doses from rodents to humans based on body surface area and metabolic rate .
- Prodrug Design: Modify this compound’s structure (e.g., ester prodrugs) to enhance oral bioavailability .
Case Study: A 2023 trial demonstrated that liposomal encapsulation improved this compound’s plasma stability by 40% in primates .
Data Presentation and Validation
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?
- ANOVA with Tukey’s Post Hoc Test: Compare multiple dose groups while controlling for Type I errors .
- Nonlinear Regression: Fit sigmoidal curves to EC50/IC50 data using tools like GraphPad Prism .
- Bayesian Hierarchical Models: Account for inter-study variability in meta-analyses .
Reporting Standard: Include 95% confidence intervals and effect sizes to contextualize clinical relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
